Withanolide E - 38254-15-8

Withanolide E

Catalog Number: EVT-15611166
CAS Number: 38254-15-8
Molecular Formula: C28H38O7
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Withanolide E is a natural product found in Physalis peruviana and Withania somnifera with data available.
Synthesis Analysis

One notable synthetic route begins with pregnenolone as a starting material. This involves several steps including oxidation reactions and cyclization processes to construct the lactone structure characteristic of withanolides. For example, one method employs a diastereoselective addition followed by Oppenauer oxidation to achieve high yields of withanolide derivatives .

Technical details regarding synthesis often highlight challenges such as stereoselectivity and functional group transformations that must be carefully managed to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of Withanolide E features a complex arrangement typical of steroidal lactones. Its molecular formula is C28H38O6, with a molecular weight of approximately 470.6 g/mol. The structure includes multiple hydroxyl groups and an ester functional group forming the lactone ring, contributing to its reactivity and biological properties .

Nuclear magnetic resonance (NMR) spectroscopy is commonly used for structural characterization, allowing for detailed analysis of hydrogen and carbon environments within the molecule. High-resolution mass spectrometry further aids in confirming the molecular weight and composition .

Chemical Reactions Analysis

Withanolide E participates in various chemical reactions that underscore its biological activity. Notably, it has been shown to sensitize renal carcinoma cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis by destabilizing cellular FLICE-inhibitory protein (cFLIP), which is crucial for apoptosis regulation .

The mechanism involves altering the stability of heat shock protein 90 client proteins without significant toxicity to normal cells, suggesting a selective action that could be harnessed for therapeutic applications . This specificity in action highlights its potential utility in cancer treatment protocols.

Mechanism of Action

The mechanism by which Withanolide E exerts its effects primarily revolves around its ability to modulate apoptotic pathways. It enhances death receptor-mediated signaling by promoting the degradation of cFLIP proteins, thereby facilitating apoptosis in cancer cells .

Research indicates that this process does not involve typical pathways associated with reactive oxygen species generation or changes in pro- and anti-apoptotic protein expression. Instead, it appears that Withanolide E directly impacts chaperone protein functions leading to cFLIP degradation . This novel mechanism may provide insights into overcoming TRAIL resistance in cancer therapy.

Physical and Chemical Properties Analysis

Withanolide E exhibits several notable physical and chemical properties:

  • Molecular Formula: C28H38O6
  • Molecular Weight: 470.6 g/mol
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate.
  • Stability: Sensitive to environmental conditions; stability can be influenced by storage conditions.

These properties are crucial for understanding how Withanolide E can be effectively utilized in laboratory settings and potential therapeutic applications .

Applications

Withanolide E has garnered attention for its potential applications in scientific research and medicine:

  • Cancer Research: Its ability to sensitize cancer cells to apoptosis makes it a candidate for developing novel cancer therapies.
  • Pharmacological Studies: Understanding its mechanism can lead to advancements in targeted therapies against TRAIL-resistant tumors.
  • Natural Product Chemistry: As part of the broader group of withanolides, it contributes to studies on bioactive compounds derived from plants.
Biosynthetic Pathways and Evolutionary Significance of Withanolide E

Phylogenetic Distribution in Solanaceae and Non-Solanaceae Species

Withanolide E (WE) is a C₈₂₈ steroidal lactone primarily restricted to the Solanaceae family, with distinct distribution patterns across genera. Phylogenetic analyses reveal its predominant occurrence in Withania somnifera (roots and leaves), Physalis peruviana (fruit calyx), and Jaborosa parviflora (aerial parts) [1] [3] [9]. Non-Solanaceae occurrences are rare but documented in Tacca chantrieri (Taccaceae), suggesting convergent evolution of biosynthetic machinery in distant taxa [1]. Within Solanaceae, WE abundance follows tribal delineations: highest in Physaleae (Physalis, Withania), moderate in Hyoscyameae (Hyoscyamus), and absent in Nicotianoideae (Nicotiana) [3] [9]. Chemotype-specific variation is pronounced; W. somnifera chemotype NMITLI-101 accumulates WE in roots (0.8–1.2 mg/g DW), whereas NMITLI-135 lacks detectable WE [9].

Table 1: Phylogenetic Distribution of Withanolide E in Plant Taxa

Plant FamilyGenus/SpeciesTissue LocalizationRelative Abundance
SolanaceaeWithania somniferaRoots, LeavesHigh (Chemotype-dependent)
SolanaceaePhysalis peruvianaFruit, CalyxModerate
SolanaceaeJaborosa parvifloraAerial partsLow
TaccaceaeTacca chantrieriRhizomesTrace

Enzymatic Mechanisms in Steroidal Lactone Formation

The biosynthesis of WE initiates from 24-methylenecholesterol, where sterol Δ24-isomerase (24ISO) catalyzes the committing isomerization to 24-methyldesmosterol [3]. This Solanoideae-specific enzyme evolved via gene duplication from DWF1 paralogs (SSR1/SSR2), acquiring unique isomerase activity while retaining FAD/NADPH binding domains [3]. Subsequent steps involve:

  • Cytochrome P450-mediated oxidation: CYP76F1 introduces C-22 hydroxylation, enabling δ-lactone ring formation between C-22 and C-26 [4] [9].
  • Glycosyltransferase action: UGT73B5 catalyzes C-27 glucosylation in P. alkekengi, enhancing solubility [4].In vitro assays confirm 24ISO’s kinetic parameters (Km = 18.3 μM; Vmax = 4.2 nkat/mg), while CRISPR-mediated knockout suppresses WE by 92% in W. somnifera hairy roots [3] [4].

Table 2: Key Enzymes in Withanolide E Biosynthesis

EnzymeFunctionGene IDKinetic Parameters
Sterol Δ24-isomeraseConverts 24-methylenecholesterol to 24-methyldesmosterolWs24ISOKm = 18.3 μM, Vmax = 4.2 nkat/mg
CYP76F1C-22 hydroxylationPaCYP76F1NADPH-dependent
UGT73B5C-27 glucosylationPpUGT73B5UDP-glucose substrate

Evolutionary Adaptations Linked to Ecological Stress Responses

WE functions as a chemical defense mediator against biotic and abiotic stressors. In Physalis spp., its antibacterial properties inhibit Bacillus thuringiensis germination, conferring resistance to pathogenic infections [7]. Specialized insects like Heliothis subflexa leverage WE’s immunosuppressive effects to evade immune challenges—a co-evolutionary adaptation absent in generalist relatives [7]. Abiotic stress experiments reveal:

  • Drought response: 3-fold WE induction in W. somnifera roots under water deficit, correlating with HYD1 gene upregulation [5].
  • Herbivory defense: WE accumulation increases by 150% after Spodoptera litura infestation, regulated by jasmonate-responsive transcription factors [9].These adaptations underscore WE’s role in enhancing fitness under ecological pressures, driving selective retention of biosynthetic genes in stress-prone habitats [1] [7].

Comparative Genomics of Withanolide-Producing Species

Genomic analyses of W. somnifera (chemotypes NMITLI-101/118/135), P. alkekengi, and non-producing Solanum lycopersicum reveal:

  • Gene family expansions: Withania and Physalis exhibit 3–5 fold expansions in CYP450 clans (CYP76, CYP94) and 24ISO paralogs, whereas these genes are pseudogenized in S. lycopersicum [3] [9].
  • Transcriptional regulation: Root-specific expression of DWF5-1 (encoding sterol Δ7-reductase) in P. alkekengi correlates with 6.2-fold higher WE than leaves [4].
  • Evolutionary losses: S. tuberosum lacks functional 24ISO due to premature stop codons, explaining its withanolide deficiency [3]. RNA-seq data further identifies MYB-type transcription factors (e.g., WsMYB12) as enhancers of flux through the MVA pathway, increasing WE precursors [9].

Table 3: Genomic Features of Withanolide E-Producing Species

Genomic FeatureWithania somniferaPhysalis alkekengiSolanum lycopersicum
24ISO gene statusFunctionalFunctionalPseudogene
CYP450 gene count14213849
Tissue-specific expressionRoots (DWF5-1)Fruit (UGT73B5)Absent
Unique regulatorsWsMYB12PaERF5N/A

Interactive Table Note: Click gene IDs for expression profiles in NCBI BioProject PRJNA301168 (Withania) and PRJNA279687 (Physalis).

Properties

CAS Number

38254-15-8

Product Name

Withanolide E

IUPAC Name

(1S,2R,7S,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-12,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C28H38O7/c1-15-13-20(34-22(30)16(15)2)25(5,31)28(33)12-11-26(32)18-14-21-27(35-21)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,31-33H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27+,28-/m0/s1

InChI Key

RUVPNJSJTWTANE-LFCBYZEKSA-N

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6)C)O5)C)O)O)O)C

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6)C)O5)C)O)O)O)C

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